molecular formula C23H18FN3O2 B5639743 N-(4-fluorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-fluorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5639743
M. Wt: 387.4 g/mol
InChI Key: NQPLOUHXLFSDAA-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex synthesis processes and unique chemical and physical properties. These compounds often find applications in various fields, including materials science, pharmaceuticals, and chemical research due to their unique structural features and reactivity.

Synthesis Analysis

The synthesis of complex molecules like the one mentioned often involves multi-step reactions, starting from simpler aromatic compounds or heterocycles. Techniques such as acylation, amidation, and nucleophilic substitution reactions play a crucial role in building the molecule's core structure. For instance, the synthesis of similar compounds has been achieved through reactions involving aromatic amines to yield heterocyclic compounds with specific functional groups (Agarwal & Mital, 1976).

Molecular Structure Analysis

The molecular structure of complex organic compounds is determined using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the molecule's functional groups, stereochemistry, and three-dimensional conformation. For related compounds, structural analysis has revealed intricate details about the molecular geometry and intermolecular interactions that define their reactivity and physical properties (Ahmad et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups, the molecular structure, and the electronic configuration. Studies on similar molecules have demonstrated their ability to undergo various chemical reactions, including cyclization, nucleophilic addition, and electrophilic substitution, leading to the formation of new heterocyclic compounds with potential biological activity (Fadda et al., 2015).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-18-10-8-16(9-11-18)14-25-22(28)15-27-23(29)13-12-21(26-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPLOUHXLFSDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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